(R)-5-Bromo-4-methylpentan-1-ol
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Overview
Description
®-5-Bromo-4-methylpentan-1-ol is an organic compound with the molecular formula C6H13BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a pentane chain. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methylpentan-1-ol. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions often require cooling to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-5-Bromo-4-methylpentan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form the corresponding alcohol or with cyanide ions (CN-) to form a nitrile.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide (NaOH) in water or ethanol at elevated temperatures.
Major Products Formed
Oxidation: 5-Bromo-4-methylpentanal or 5-Bromo-4-methylpentanone.
Reduction: 4-Methylpentan-1-ol.
Substitution: 5-Hydroxy-4-methylpentan-1-ol or 5-Cyano-4-methylpentan-1-ol.
Scientific Research Applications
®-5-Bromo-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Bromo-4-methylpentan-1-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Bromo-4-methylpentan-1-ol: The enantiomer of ®-5-Bromo-4-methylpentan-1-ol, with a different spatial arrangement of groups around the chiral center.
5-Bromo-4-methylpentan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
4-Bromo-3-methylbutan-1-ol: A compound with a shorter carbon chain and different substitution pattern.
Uniqueness
®-5-Bromo-4-methylpentan-1-ol is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure makes it valuable for synthesizing enantiomerically pure compounds and studying chiral interactions.
Biological Activity
(R)-5-Bromo-4-methylpentan-1-ol is a chiral compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound is characterized by the following chemical properties:
- Molecular Formula : C6H13BrO
- Molecular Weight : 179.08 g/mol
- Structure : It contains a bromine atom attached to a pentanol backbone, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its chiral nature allows it to fit into specific active sites of enzymes and receptors, influencing their activity and modulating biochemical pathways. The compound has been studied for its role in enzyme mechanisms and protein-ligand interactions, making it valuable in biochemical research and drug development .
Research Findings
Recent studies have explored the biological activities of this compound, highlighting its potential applications in medicinal chemistry:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that this compound effectively inhibited enzymes such as acetylcholinesterase, which is crucial for neurotransmission .
- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties. In animal models, the compound demonstrated a reduction in neuroinflammation and oxidative stress markers, indicating potential benefits in neurodegenerative diseases .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Synthesis of Chiral Drugs : A study focused on using this compound as a chiral building block in the synthesis of novel pharmaceutical compounds. The results showed that the compound facilitated the formation of enantiomerically enriched products, enhancing the efficacy of the resulting drugs .
- Pharmacological Evaluations : In a pharmacological evaluation, this compound was tested for its effects on various receptor systems. The findings indicated significant interactions with G protein-coupled receptors, which are vital targets for drug discovery .
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Enzyme Inhibition | Inhibits acetylcholinesterase | |
Neuroprotective | Reduces neuroinflammation |
Table 2: Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(S)-5-Bromo-4-methylpentan-1-ol | Enantiomer | Different enzyme interactions |
5-Bromo-3-methylbutan-2-ol | Structural isomer | Weaker antimicrobial effects |
Properties
Molecular Formula |
C6H13BrO |
---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
(4R)-5-bromo-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
NQSQJHBIDKCPRD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCCO)CBr |
Canonical SMILES |
CC(CCCO)CBr |
Origin of Product |
United States |
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